molecular formula C8H12ClF2NO2 B13451139 2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride

2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride

Cat. No.: B13451139
M. Wt: 227.63 g/mol
InChI Key: CLSHGWDWORVYLI-UHFFFAOYSA-N
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Description

2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride is a synthetic organic compound with the molecular formula C8H12ClF2NO2 and a molecular weight of 227.6362 . This compound is characterized by the presence of a bicyclo[3.1.0]hexane ring system substituted with two fluorine atoms and an amino group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 2-Amino-2-{6,6-difluorobicyclo[310]hexan-3-yl}acetic acid hydrochloride involves several steps One common synthetic route starts with the preparation of the bicyclo[31The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to improve efficiency and reduce production costs .

Chemical Reactions Analysis

2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is employed in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms and the bicyclo[3.1.0]hexane ring system enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may modulate the activity of specific proteins and enzymes, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H12ClF2NO2

Molecular Weight

227.63 g/mol

IUPAC Name

2-amino-2-(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H11F2NO2.ClH/c9-8(10)4-1-3(2-5(4)8)6(11)7(12)13;/h3-6H,1-2,11H2,(H,12,13);1H

InChI Key

CLSHGWDWORVYLI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1C2(F)F)C(C(=O)O)N.Cl

Origin of Product

United States

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